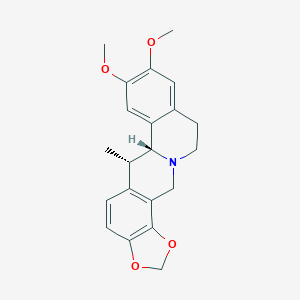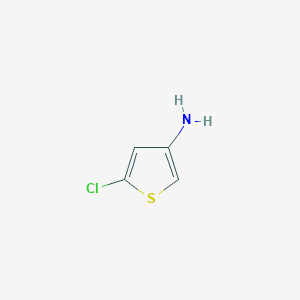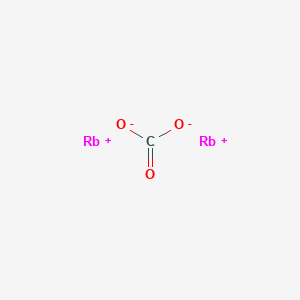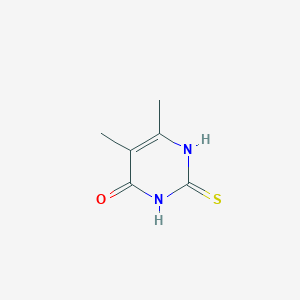
Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C18H19F2N3O3 . It is stored in an inert atmosphere at room temperature .
Physical and Chemical Properties This compound has a molecular weight of 363.36 . It has a high GI absorption and is a P-gp substrate . It is an inhibitor of CYP2D6 . Its Log Po/w (iLOGP) is 2.28 . It is very soluble with a solubility of 5.82 mg/ml .
Aplicaciones Científicas De Investigación
Synthetic Pathways and Intermediates The chemical under discussion has been explored in various synthetic pathways for the preparation of quinolone derivatives. For instance, it was involved in the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1, 4-dihydro-4-oxoquinoline-3-ethyl carboxylate, through a multi-step process including acyl-chlorination, condensation, decarboxylation, estherification, cyclopropylamine replacement, and cyclization, demonstrating a significant yield and showcasing its utility as a versatile intermediate in organic synthesis (Liu Zhe, 2001).
Antibacterial Activity Research has demonstrated the potential of this compound and its derivatives in the realm of antibacterial applications. A notable study synthesized a series of novel 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substitutedpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid analogues, which were screened for their in vitro anti-tubercular and antibacterial activity. Several compounds in this series exhibited promising MIC values against Mycobacterium tuberculosis H37Rv and other bacterial strains, indicating the therapeutic potential of these derivatives in combating bacterial infections (Narva Suresh et al., 2014).
Immunological Applications The compound has also been implicated in immunological research, where derivatives were synthesized and evaluated for their potential immunomodulatory effects. One study identified a derivative with significant anti-inflammatory activity, exhibiting potent effects on the oxidative burst activity of phagocytes and T-cell proliferation, suggesting potential applications in the development of new immunomodulatory drugs (N. Sultana et al., 2013).
Molecular Structure and Crystallography The compound and its derivatives have been subjects of crystallographic studies to elucidate their molecular structures, providing insights into their chemical properties and potential interactions. For example, the crystal structure of related quinolone compounds was analyzed, revealing intricate halogen bonding and hydrogen bonding networks, which could inform the design of new molecules with desired chemical and physical properties (Jurica Bauer et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N3O3/c1-3-28-20(27)14-10-25(12-4-5-12)17-13(19(14)26)8-15(21)18(16(17)22)24-7-6-23-11(2)9-24/h8,10-12,23H,3-7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZIKBVCDQFOAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CCNC(C3)C)F)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551188 |
Source


|
| Record name | Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
CAS RN |
103460-87-3 |
Source


|
| Record name | Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[4-(2-Methylprop-2-enoyloxy)phenyl]phenyl] 2-methylprop-2-enoate](/img/structure/B179379.png)
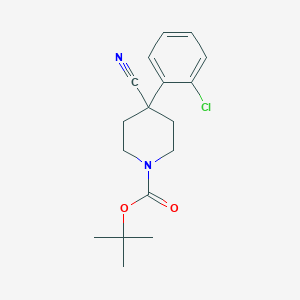
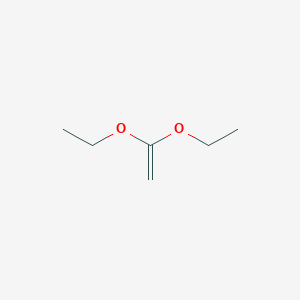

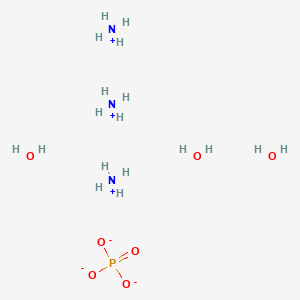
![4-[(2,4-Dimethylphenyl)azo]-2,4-dihydro-5-methyl-2-phenyl-3h-pyrazol-3-one](/img/structure/B179387.png)
